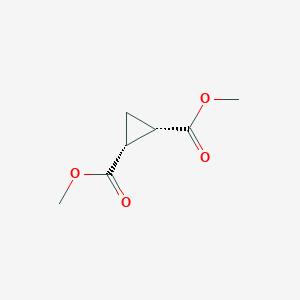
シス-1,2-シクロプロパンジカルボン酸ジメチル
概要
説明
Dimethyl cis-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C7H10O4. It is a clear, colorless liquid that is primarily used in chemical research and industrial applications. The compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
科学的研究の応用
Dimethyl cis-1,2-cyclopropanedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl cis-1,2-cyclopropanedicarboxylate can be synthesized through the esterification of cis-1,2-cyclopropanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of dimethyl cis-1,2-cyclopropanedicarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Dimethyl cis-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-1,2-cyclopropanedicarboxylic acid
Reduction: cis-1,2-cyclopropanedicarbinol
Substitution: Various substituted esters or amides, depending on the nucleophile used.
作用機序
The mechanism of action of dimethyl cis-1,2-cyclopropanedicarboxylate involves its interaction with molecular targets through its ester functional groups and cyclopropane ring. These interactions can lead to the formation of reactive intermediates, which participate in various chemical and biological processes. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic transformations.
類似化合物との比較
Similar Compounds
- Dimethyl trans-1,2-cyclopropanedicarboxylate
- Diethyl cis-1,2-cyclopropanedicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Uniqueness
Dimethyl cis-1,2-cyclopropanedicarboxylate is unique due to its cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other cyclopropane derivatives. This configuration can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
IUPAC Name |
dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349101 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-34-6 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 826-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of dimethyl cis-1,2-cyclopropanedicarboxylate as described in the research?
A1: The research paper highlights a novel method for synthesizing dimethyl cis-1,2-cyclopropanedicarboxylate using a nickel catalyst. [] The reaction of dimethyl maleate with dibromomethane in the presence of acetonitrilebis(dimethyl maleate)nickel(0) yielded dimethyl cis-1,2-cyclopropanedicarboxylate. [] This is significant because it offers a potentially more efficient and controlled way to produce this specific isomer compared to other existing methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)
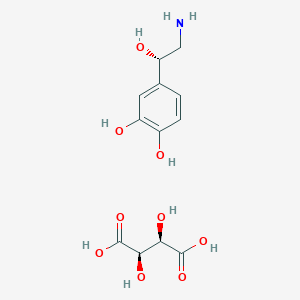
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
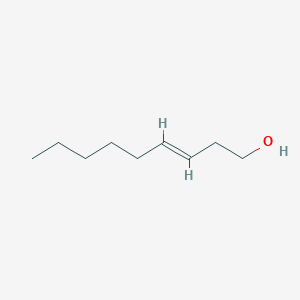

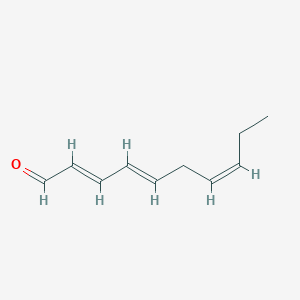

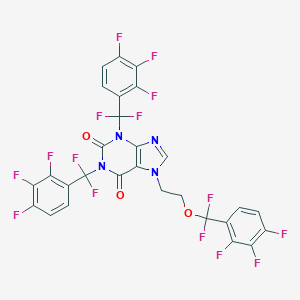
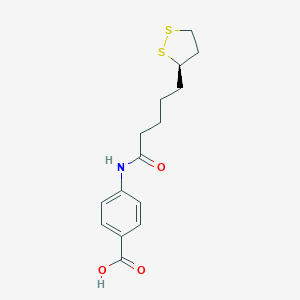

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
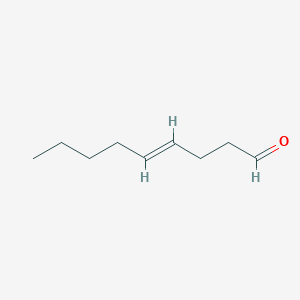
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
